molecular formula C14H19N B3052610 1-Benzyl-4-vinylpiperidine CAS No. 42790-44-3

1-Benzyl-4-vinylpiperidine

Cat. No.: B3052610
CAS No.: 42790-44-3
M. Wt: 201.31 g/mol
InChI Key: IZYFPCIZUPPAAH-UHFFFAOYSA-N
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Description

1-Benzyl-4-vinylpiperidine is an organic compound with the molecular formula C14H19N It is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom and a vinyl group attached to the fourth carbon of the piperidine ring

Preparation Methods

1-Benzyl-4-vinylpiperidine can be synthesized through several methods. One common synthetic route involves the reaction of N-benzyl-4-piperidone with ethyltriphenylphosphonium bromide. The reaction typically occurs under specific conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally involve similar principles, focusing on optimizing yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-vinylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the vinyl group into an ethyl group, altering the compound’s properties.

    Substitution: The benzyl and vinyl groups can participate in substitution reactions, where other functional groups replace them. Common reagents used in these reactions include hydrogen, halogens, and various catalysts.

Scientific Research Applications

1-Benzyl-4-vinylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-vinylpiperidine involves its interaction with specific molecular targets. The vinyl group allows it to participate in various chemical reactions, while the benzyl group can enhance its binding affinity to certain receptors or enzymes. These interactions can modulate biological pathways, leading to specific effects .

Comparison with Similar Compounds

1-Benzyl-4-vinylpiperidine can be compared to other similar compounds, such as:

    1-Benzyl-4-ethenylpiperidine: Similar in structure but with slight variations in the vinyl group.

    Cyclopropanoyl-1-benzyl-4’-fluoro-4-anilinopiperidine: A fentanyl homolog with different functional groups and applications.

    Furanoyl-1-benzyl-4-anilinopiperidine: Another fentanyl homolog with distinct properties and uses

Properties

IUPAC Name

1-benzyl-4-ethenylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14/h2-7,13H,1,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYFPCIZUPPAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609476
Record name 1-Benzyl-4-ethenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42790-44-3
Record name 1-Benzyl-4-ethenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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